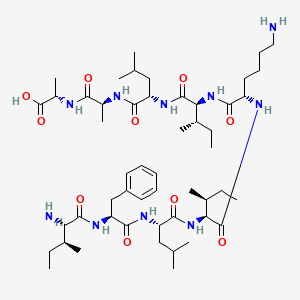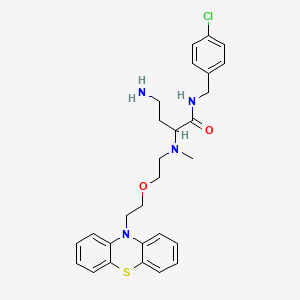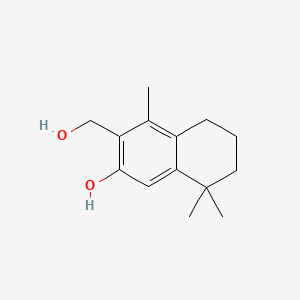
6-Carboxy-2',4,4',5'7,7'-hexachlorofluorescein succinimidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein, succinimidyl ester (6-HEX, SE) is a derivative of 6-carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein. It is widely used in nucleic acid sequencing and related research due to its fluorescent properties . The compound has a molecular weight of 680.06 and a chemical formula of C25H9Cl6NO9 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-HEX, SE is synthesized by reacting 6-carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of 6-HEX, SE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-HEX, SE undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group can react with primary amines to form stable amide bonds.
Hydrolysis: In aqueous conditions, the succinimidyl ester can hydrolyze to form 6-carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Water: Facilitates hydrolysis of the succinimidyl ester group.
Major Products Formed
Amide Derivatives: Formed from substitution reactions with primary amines.
6-Carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
6-HEX, SE is extensively used in various scientific research fields:
Mecanismo De Acción
6-HEX, SE exerts its effects through its fluorescent properties. The succinimidyl ester group reacts with primary amines on biomolecules, forming stable amide bonds. This covalent attachment allows the fluorescent moiety to be used as a marker in various assays and imaging techniques .
Comparación Con Compuestos Similares
Similar Compounds
6-Carboxyfluorescein, succinimidyl ester (6-FAM, SE): Another fluorescent dye used in similar applications.
Tetramethylrhodamine, succinimidyl ester (TAMRA, SE): A fluorescent dye with different spectral properties.
Uniqueness
6-HEX, SE is unique due to its specific excitation and emission wavelengths (533 nm and 559 nm, respectively), which make it suitable for multiplexing with other fluorescent dyes . Its high stability and reactivity with primary amines also contribute to its widespread use in scientific research .
Propiedades
Fórmula molecular |
C25H9Cl6NO9 |
|---|---|
Peso molecular |
680.0 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C25H9Cl6NO9/c26-9-3-6(23(37)41-32-12(33)1-2-13(32)34)16(29)15-14(9)24(38)40-25(15)7-4-10(27)19(35)17(30)21(7)39-22-8(25)5-11(28)20(36)18(22)31/h3-5,35-36H,1-2H2 |
Clave InChI |
KBCLKGGWJLQAIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C3C(=C2Cl)C4(C5=CC(=C(C(=C5OC6=C(C(=C(C=C64)Cl)O)Cl)Cl)O)Cl)OC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)
![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)

![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)


![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)



